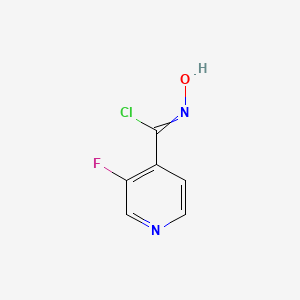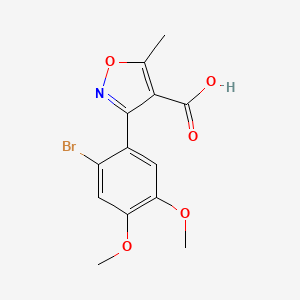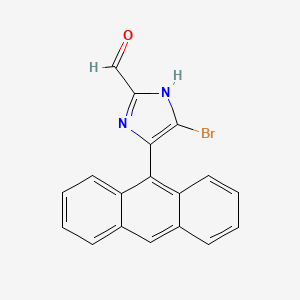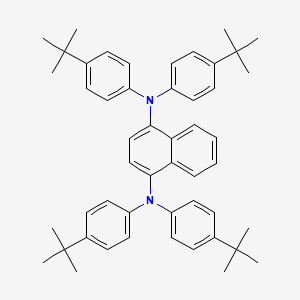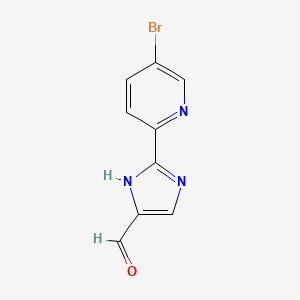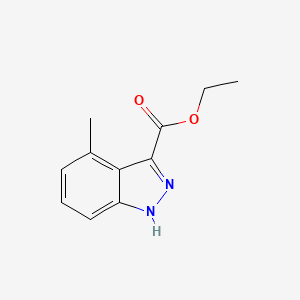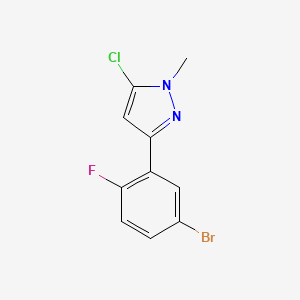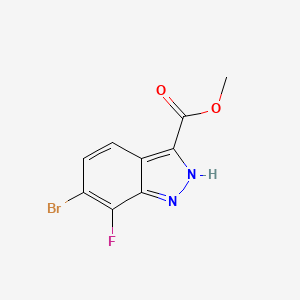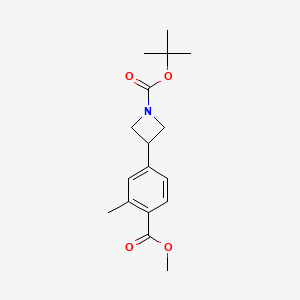![molecular formula C8H5ClO4 B13700890 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C8H5ClO4 It is a derivative of benzo[d][1,3]dioxole, a structural motif found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the chlorination of benzo[d][1,3]dioxole followed by carboxylation. One common method is the reaction of benzo[d][1,3]dioxole with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Carboxylate salts or other oxidized forms.
Reduction: Alcohol derivatives.
Coupling: Biaryl compounds or other coupled products.
Scientific Research Applications
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and carboxylic acid groups play crucial roles in its binding affinity and reactivity with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-4-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.
6-Methylbenzo[d][1,3]dioxole-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.
Uniqueness
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is unique due to the presence of the chlorine atom, which influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H5ClO4 |
|---|---|
Molecular Weight |
200.57 g/mol |
IUPAC Name |
6-chloro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2H,3H2,(H,10,11) |
InChI Key |
XPYIFYLEZKKKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)
